molecular formula C17H30O4SSi B8151145 (R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate

(R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate

Cat. No.: B8151145
M. Wt: 358.6 g/mol
InChI Key: POKPZVNLNHPQPQ-OAHLLOKOSA-N
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Description

(R)-4-((tert-butyldimethylsilyl)oxy)butan-2-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H30O4SSi and its molecular weight is 358.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acetal and Thioacetal Formation : This compound is used in the formation of acetal and thioacetal, as outlined in the study by Myers and Zheng (2003) in "Organic Syntheses" (Myers & Zheng, 2003).

  • Stereoselective Synthesis of C-glycosyl Analogues of Phenylalanine : Xu, Fakha, and Sinou (2002) demonstrated its use in the stereoselective synthesis of C-glycosyl analogues of phenylalanine, as published in "Tetrahedron" (Xu, Fakha, & Sinou, 2002).

  • Enantiodivergent Synthesis : Conway and Evans (2021) reported its application in the enantiodivergent synthesis of (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate 2, as detailed in the "Journal of Chemical Research" (Conway & Evans, 2021).

  • Improved Synthesis for Atorvastatin Side Chain : Xiong et al. (2014) in "Tetrahedron-asymmetry" discussed its role in the improved synthesis of tert-butyl (6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate for atorvastatin side chain (Xiong et al., 2014).

  • Synthesis of Bi-Triazole Precursors : Hajib et al. (2022) in "Molbank" highlighted its potential in synthesizing bi-triazole precursors with confirmed chemical structures (Hajib et al., 2022).

  • Protection and Deprotection of Diols : Osajima et al. (2009) in "Organic Syntheses" focused on the protection and deprotection of diols with 4(tert-Butyldimethylsilyloxy)benzylidene acetal (Osajima et al., 2009).

  • One-Pot Synthesis of Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine : Kroņkalne, Beļaunieks, and Turks (2022) in "Molbank" achieved the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine using a one-pot process (Kroņkalne, Beļaunieks, & Turks, 2022).

Properties

IUPAC Name

[(2R)-4-[tert-butyl(dimethyl)silyl]oxybutan-2-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)21-15(2)12-13-20-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPZVNLNHPQPQ-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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